Home > Products > Screening Compounds P90654 > 4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide
4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide -

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide

Catalog Number: EVT-5743177
CAS Number:
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

1. Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a positive allosteric modulator (PAM) of both metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5. It potentiates the response of these receptors to agonists without directly activating them. [, , ] CPPHA exhibits a unique mechanism of action, binding to a novel allosteric site distinct from the well-known MPEP site on both mGluR1 and mGluR5. [] In cortical astrocytes, CPPHA potentiates both calcium mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation induced by mGluR5 activation. Notably, CPPHA displays differential effects on ERK1/2 phosphorylation, increasing basal levels and potentiating low agonist concentrations while decreasing phosphorylation at high agonist concentrations. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

1. Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is another potent positive allosteric modulator of mGluR5, acting at a site overlapping with the binding site of the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). [] VU-29 exhibits selectivity for mGluR5 over mGluR1 in midbrain neurons, potentiating mGluR5-mediated responses without affecting mGluR1. [] This compound has been instrumental in elucidating the binding site and mechanism of action for a class of mGluR5 potentiators that interact with the MPEP site. [, ]

3,3′-Difluorobenzaldazine (DFB)

1. Compound Description: 3,3′-Difluorobenzaldazine (DFB) is a selective positive allosteric modulator of mGluR5. [, , ] Similar to CPPHA, DFB does not stimulate calcium responses when applied alone but induces a leftward shift in the concentration-response curve for mGluR5 agonists, indicating potentiation of agonist-induced responses. [] DFB also potentiates DHPG- and glutamate-induced calcium transients in cortical astrocytes and similarly affects DHPG-induced ERK1/2 phosphorylation. [] This compound has proven valuable in exploring the pharmacological properties of mGluR5 allosteric potentiators.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

1. Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator of both mGluR1 and mGluR5, initially recognized for its selectivity towards mGluR5. [, , ] CDPPB and its analogs bind to the MPEP site on mGluR5, with their binding affinities correlating with their potencies as potentiators. [] Notably, certain CDPPB analogs, like VU-71 (4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide), exhibit selectivity for mGluR1. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

1. Compound Description: (S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) is a known positive allosteric modulator of mGluR1. [] Unlike CPPHA, Ro 67-7476's potentiating effect is abolished by a V757L mutation in the transmembrane domain V of mGluR1a, suggesting a different binding site. []

5-Methyl-2-(phenylethynyl)pyridine (5MPEP)

1. Compound Description: 5-Methyl-2-(phenylethynyl)pyridine (5MPEP) acts as a neutral ligand at the MPEP allosteric site on mGluR5. [] It blocks the potentiating effects of both VU-29 and CPPHA, but through distinct mechanisms. 5MPEP competitively antagonizes VU-29, inducing parallel rightward shifts in its concentration-response curve. In contrast, 5MPEP inhibits CPPHA potentiation noncompetitively. [] This compound has been crucial in differentiating the binding sites and mechanisms of action of various mGluR5 allosteric modulators.

N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide Derivatives

1. Compound Description: A series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives, including CDPPB and VU-29, have been investigated for their allosteric modulation of mGluR5. [] These compounds exhibit varying potencies as positive allosteric modulators, with their binding affinities for the MPEP site directly correlating with their potencies. [] The structure-activity relationship studies of these derivatives have been instrumental in understanding the key structural features required for mGluR5 potentiation at the MPEP site.

Benzamide Derivatives with Distinct Pharmacology (VU0001850, VU0040237, VU0357121, VU0365396)

1. Compound Description: A high-throughput screening campaign identified a novel class of mGluR5 positive allosteric modulators characterized by a benzamide scaffold, exemplified by VU0001850 and VU0040237. [] Subsequent optimization of this scaffold led to the development of VU0357121, a highly potent mGluR5 PAM. [] Interestingly, this series also yielded VU0365396, the first neutral allosteric ligand at a non-MPEP site on mGluR5. [] Notably, these compounds, including VU0357121, do not bind to the MPEP site but interact with a yet uncharacterized allosteric site distinct from that of CPPHA, while still exhibiting a functional interaction with the MPEP site. []

Properties

Product Name

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide

IUPAC Name

4-chloro-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C17H15ClN2O2/c18-14-7-5-12(6-8-14)16(21)19-9-10-20-11-13-3-1-2-4-15(13)17(20)22/h1-8H,9-11H2,(H,19,21)

InChI Key

MZCDPBGQHONZIC-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.